molecular formula C23H34O2Si B14224875 (2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol CAS No. 827622-27-5

(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol

Cat. No.: B14224875
CAS No.: 827622-27-5
M. Wt: 370.6 g/mol
InChI Key: NLVHCHGGLYJHTG-QHCPKHFHSA-N
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Description

(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol is a complex organic compound characterized by its unique structure featuring multiple triple bonds and a silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol typically involves multiple steps, starting from simpler precursors. One common method involves the coupling of silyl-protected alkynes followed by selective deprotection and functionalization to introduce the diol group. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated systems and advanced purification techniques, such as chromatography, are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The diol group can be oxidized to form diketones or carboxylic acids.

    Reduction: The triple bonds can be selectively reduced to form alkenes or alkanes.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst is often employed.

    Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) are used to remove the silyl group, allowing for further functionalization.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diol group can yield diketones, while reduction of the triple bonds can produce alkenes or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol is used as a building block for the synthesis of more complex molecules. Its multiple triple bonds and functional groups make it a versatile intermediate in organic synthesis.

Biology

The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a potential candidate for drug development and biochemical research. Its ability to form stable complexes with metal ions is of particular interest in bioinorganic chemistry.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its interactions with enzymes and receptors could lead to the development of new pharmaceuticals.

Industry

In industry, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its ability to undergo various chemical transformations makes it a valuable component in the manufacturing of high-performance materials.

Mechanism of Action

The mechanism by which (2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple triple bonds and functional groups allow it to form stable complexes with metal ions, which can modulate the activity of enzymes and other proteins. Additionally, its silyl group can be selectively removed or modified, enabling further functionalization and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromoethynyl)triisopropylsilane: Similar in structure but contains a bromine atom instead of a diol group.

    Triisopropyl(trimethylsilyl)ethynylsilane: Contains a trimethylsilyl group instead of a tri(propan-2-yl)silyl group.

    (4-Ethynylphenyl)triisopropylsilane: Contains an ethynylphenyl group instead of a tetradeca-tetrayne structure.

Uniqueness

(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol is unique due to its combination of multiple triple bonds, a silyl group, and a diol group. This combination of functional groups provides a high degree of reactivity and versatility, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

827622-27-5

Molecular Formula

C23H34O2Si

Molecular Weight

370.6 g/mol

IUPAC Name

(2S)-14-tri(propan-2-yl)silyltetradeca-3,5,11,13-tetrayne-1,2-diol

InChI

InChI=1S/C23H34O2Si/c1-20(2)26(21(3)4,22(5)6)18-16-14-12-10-8-7-9-11-13-15-17-23(25)19-24/h20-25H,7-10,19H2,1-6H3/t23-/m0/s1

InChI Key

NLVHCHGGLYJHTG-QHCPKHFHSA-N

Isomeric SMILES

CC(C)[Si](C#CC#CCCCCC#CC#C[C@@H](CO)O)(C(C)C)C(C)C

Canonical SMILES

CC(C)[Si](C#CC#CCCCCC#CC#CC(CO)O)(C(C)C)C(C)C

Origin of Product

United States

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